N-(4-bromophenyl)-3-sulfamoylbenzamide is a sulfonamide derivative that exhibits significant biological activity, particularly in pharmacology. This compound combines a sulfonamide functional group with a benzamide structure, which is known for its potential therapeutic applications. The presence of the bromophenyl moiety enhances its chemical properties and biological interactions.
The synthesis and characterization of N-(4-bromophenyl)-3-sulfamoylbenzamide have been documented in various studies focusing on novel sulfonamide derivatives and their biological evaluations. Key sources include research articles detailing synthetic routes and biological assessments of related compounds .
N-(4-bromophenyl)-3-sulfamoylbenzamide is classified as an aromatic sulfonamide. It falls under the broader category of sulfamoylbenzamides, which are known for their antibacterial and antifungal properties. This classification is significant in medicinal chemistry, where such compounds are often explored for their therapeutic potential.
The synthesis of N-(4-bromophenyl)-3-sulfamoylbenzamide typically involves several key steps:
The synthesis often requires careful control of temperature and reaction times to ensure high yields and purity. For instance, reactions involving chlorosulfonic acid typically require temperatures around 95 °C for optimal results, followed by cooling and extraction processes to isolate the desired product .
N-(4-bromophenyl)-3-sulfamoylbenzamide has a complex molecular structure characterized by the following features:
The molecular formula for N-(4-bromophenyl)-3-sulfamoylbenzamide is CHBrNOS. Its molecular weight is approximately 343.22 g/mol. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm its structure .
N-(4-bromophenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:
These reactions are influenced by the electronic properties imparted by the bromine atom and the sulfonamide group, affecting reactivity patterns in synthetic applications .
The mechanism of action for N-(4-bromophenyl)-3-sulfamoylbenzamide primarily revolves around its ability to inhibit certain enzymes or biological pathways relevant in disease processes:
Studies have shown that modifications in the structure significantly affect potency against various bacterial strains, highlighting the importance of substituents like bromine in enhancing biological activity .
Relevant analytical techniques such as Thermogravimetric Analysis (TGA) can provide insights into thermal stability and decomposition temperatures .
N-(4-bromophenyl)-3-sulfamoylbenzamide has several potential applications in scientific research:
Sulfamoylbenzamides represent a privileged scaffold in medicinal chemistry, characterized by a benzamide core linked to a sulfonamide moiety. This dual-functional architecture enables versatile interactions with biological targets through hydrogen bonding, electrostatic forces, and π-stacking. The sulfamoyl group (–SO₂NH₂) confers distinctive physicochemical properties, including enhanced water solubility and membrane permeability, while the benzamide moiety provides a stable planar foundation for substituent diversification. These compounds have demonstrated targeted activity against enzymes involved in purinergic signaling, cancer, and neurodegenerative disorders, with structural modifications at the benzamide ring or sulfamoyl nitrogen enabling precise bioactivity tuning [2] [4].
Ectonucleotidases, including human nucleoside triphosphate diphosphohydrolases (h-NTPDases), regulate extracellular nucleotide metabolism by hydrolyzing ATP and ADP to AMP. This process modulates purinergic signaling pathways implicated in thrombosis, inflammation, diabetes, and cancer progression. Sulfamoylbenzamide derivatives selectively inhibit specific h-NTPDase isoforms through competitive or allosteric mechanisms, disrupting pathological nucleotide signaling cascades [2] [7].
Recent research identified N-(4-bromophenyl)-3-sulfamoylbenzamide derivatives as potent inhibitors with isoform-specific activity:
Table 1: Inhibitory Activity of Key Sulfamoylbenzamides Against h-NTPDases
Compound | h-NTPDase1 IC₅₀ (μM) | h-NTPDase2 IC₅₀ (μM) | h-NTPDase3 IC₅₀ (μM) | h-NTPDase8 IC₅₀ (μM) |
---|---|---|---|---|
3i* | 2.88 ± 0.13 | >10 | 0.72 ± 0.11 | >10 |
3j (Contains 4-bromophenyl) | >10 | <1 (Sub-micromolar) | >10 | >10 |
2d | >10 | >10 | >10 | 0.28 ± 0.07 |
Note: 3i = N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide; 3j = 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide [2] [7]
Molecular docking studies reveal that these inhibitors bind to the catalytic pocket of h-NTPDases through:
Table 2: Selectivity Profiles of Sulfamoylbenzamide Inhibitors
Compound | SIRT1 Inhibition (%) | SIRT3 Inhibition (%) | NTPDase Selectivity |
---|---|---|---|
AK-1 | 10 (at 10μM) | 5 (at 10μM) | Broad |
Optimized derivatives | <10% inhibition at 10μM | <5% inhibition at 10μM | >100-fold for NTPDases |
The incorporation of a 4-bromophenyl group at the benzamide nitrogen confers distinctive structural advantages:
Electron-Withdrawing Effects: The bromine atom lowers the electron density of the aniline ring, enhancing the carbonyl group's electrophilicity. This promotes stronger hydrogen bonding with enzyme active sites, evidenced by -C=O···H-N- bond distances of 1.98–2.15 Å in crystallographic studies [3] .
Halogen Bonding Capability: Bromine serves as a halogen bond donor to carbonyl oxygen atoms in protein backbones (bond strength: 15–20 kJ/mol), increasing binding affinity. This interaction is geometrically distinct from hydrogen bonding, with preferred C-Br···O angles of 165–180° [3] .
Conformational Restriction: The bulky bromophenyl group induces torsional angles of 87.2(2)° between the benzamide and sulfamoyl planes, as confirmed by X-ray crystallography. This twisted conformation reduces energy barriers for target binding compared to planar analogues [3] .
Physicochemical Properties Influenced by 4-Bromophenyl:
Crystal structure analyses (e.g., P21/c space group, β=95.361(3)°) demonstrate that the 4-bromophenyl moiety induces:
Table 3: Key Crystallographic Parameters of Bromophenyl-Containing Analogues
Parameter | 4-Bromo-N-(diethylcarbamothioyl)benzamide [3] | 4-Bromo-N-(di-n-propylcarbamothioyl)benzamide |
---|---|---|
Crystal System | Monoclinic | Monoclinic |
Space Group | P21/c | P21/c |
a (Å) | 6.9955(9) | 21.104(3) |
b (Å) | 18.680(2) | 9.6940(12) |
c (Å) | 10.0816(13) | 16.208(2) |
β (°) | 95.361(3) | 108.956(3) |
C-Br Bond Length | 1.890(2) Å | 1.894(3) Å |
Notable Interactions | N-H···O (chain formation) | N-H···S (dimeric pairing) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7